Cas no 2408972-92-7 (9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid)
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-7538430
- Z4188016616
- 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid
- (9H-fluoren-9-yl)methyl N-(azetidin-3-yl)carbamate; trifluoroacetic acid
- 2408972-92-7
-
- Inchi: 1S/C18H18N2O2.C2HF3O2/c21-18(20-12-9-19-10-12)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;3-2(4,5)1(6)7/h1-8,12,17,19H,9-11H2,(H,20,21);(H,6,7)
- InChI Key: CDLKNNBYAHBGMN-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(F)F.O(C(NC1CNC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 408.12969158g/mol
- Monoisotopic Mass: 408.12969158g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 471
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.7Ų
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7538430-0.05g |
(9H-fluoren-9-yl)methyl N-(azetidin-3-yl)carbamate, trifluoroacetic acid |
2408972-92-7 | 95.0% | 0.05g |
$238.0 | 2025-03-10 | |
| Enamine | EN300-7538430-0.1g |
(9H-fluoren-9-yl)methyl N-(azetidin-3-yl)carbamate, trifluoroacetic acid |
2408972-92-7 | 95.0% | 0.1g |
$355.0 | 2025-03-10 | |
| Enamine | EN300-7538430-0.25g |
(9H-fluoren-9-yl)methyl N-(azetidin-3-yl)carbamate, trifluoroacetic acid |
2408972-92-7 | 95.0% | 0.25g |
$509.0 | 2025-03-10 | |
| Enamine | EN300-7538430-0.5g |
(9H-fluoren-9-yl)methyl N-(azetidin-3-yl)carbamate, trifluoroacetic acid |
2408972-92-7 | 95.0% | 0.5g |
$803.0 | 2025-03-10 | |
| Enamine | EN300-7538430-1.0g |
(9H-fluoren-9-yl)methyl N-(azetidin-3-yl)carbamate, trifluoroacetic acid |
2408972-92-7 | 95.0% | 1.0g |
$1029.0 | 2025-03-10 | |
| Enamine | EN300-7538430-2.5g |
(9H-fluoren-9-yl)methyl N-(azetidin-3-yl)carbamate, trifluoroacetic acid |
2408972-92-7 | 95.0% | 2.5g |
$2014.0 | 2025-03-10 | |
| Enamine | EN300-7538430-5.0g |
(9H-fluoren-9-yl)methyl N-(azetidin-3-yl)carbamate, trifluoroacetic acid |
2408972-92-7 | 95.0% | 5.0g |
$2981.0 | 2025-03-10 | |
| Enamine | EN300-7538430-10.0g |
(9H-fluoren-9-yl)methyl N-(azetidin-3-yl)carbamate, trifluoroacetic acid |
2408972-92-7 | 95.0% | 10.0g |
$4421.0 | 2025-03-10 | |
| Aaron | AR028SQ5-50mg |
(9H-fluoren-9-yl)methylN-(azetidin-3-yl)carbamate,trifluoroaceticacid |
2408972-92-7 | 95% | 50mg |
$353.00 | 2025-02-16 | |
| Aaron | AR028SQ5-100mg |
(9H-fluoren-9-yl)methylN-(azetidin-3-yl)carbamate,trifluoroaceticacid |
2408972-92-7 | 95% | 100mg |
$514.00 | 2025-02-16 |
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate and 2,2,2-trifluoroacetic acid: A Comprehensive Overview
The compound 9H-fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate (CAS No. 2408972-92-7) is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which combines a fluorenylmethyl group with an azetidine-derived carbamate moiety. The fluorenylmethyl group, derived from fluorene, is known for its rigid and planar structure, which contributes to the compound's stability and reactivity in various chemical reactions. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, adds versatility to the molecule by introducing nucleophilic properties and enhancing its ability to participate in catalytic processes.
Recent studies have highlighted the potential of 9H-fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate as a versatile building block in the synthesis of complex molecules. For instance, researchers have utilized this compound as a key intermediate in the construction of bioactive compounds, such as peptide mimetics and macrocyclic structures. Its ability to act as a carbamate protecting group has also been explored in peptide synthesis, where it provides excellent stability under harsh reaction conditions while maintaining efficient deprotection profiles.
Complementing this compound is 2,2,2-trifluoroacetic acid, a trifluorinated carboxylic acid that serves as a potent catalyst and reagent in organic chemistry. The trifluoromethyl group in trifluoroacetic acid imparts strong electron-withdrawing effects, making it highly effective in promoting various reactions, including esterifications, acylations, and eliminations. Its high acidity (pKa ~ 0.5) further enhances its utility in protonating intermediates during catalytic cycles.
Recent advancements in asymmetric catalysis have underscored the role of trifluoroacetic acid as a co-catalyst in enantioselective reactions. For example, its combination with chiral ligands has enabled the construction of chiral centers with high enantioselectivity in processes such as aldol additions and Michael additions. Furthermore, its ability to stabilize transition states through hydrogen bonding has made it an invaluable tool in transition metal-catalyzed reactions.
The synergy between 9H-fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate and trifluoroacetic acid lies in their complementary reactivities and functional group compatibility. Their combination has been exploited in the development of novel synthetic methodologies for constructing complex molecules with high precision. For instance, their use in tandem catalytic systems has facilitated the assembly of multi-functionalized compounds with unprecedented efficiency.
From an applications perspective, these compounds have found extensive use in drug discovery programs. The fluorenylmethyl carbamate derivative serves as a valuable scaffold for designing small-molecule inhibitors targeting various therapeutic areas, including oncology and infectious diseases. Its ability to modulate protein-protein interactions (PPIs) makes it particularly appealing for developing novel therapeutics that address unmet medical needs.
Moreover, recent research has demonstrated the potential of these compounds in materials science. The rigid structure of fluorene derivatives has been leveraged to develop advanced materials with tailored electronic properties. For example, their incorporation into polymer frameworks has led to the creation of materials with enhanced optical properties, making them suitable for applications in optoelectronics and sensors.
In conclusion, 9H-fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate and trifluoroacetic acid represent two distinct yet complementary chemical entities that have significantly impacted modern organic synthesis and materials science. Their unique structural features and reactivities continue to drive innovation across diverse research domains, underscoring their importance as essential tools for advancing scientific discovery.
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